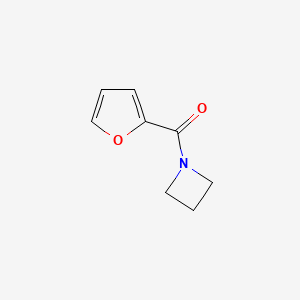![molecular formula C16H21N3O B7476411 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective dopamine D3 receptor antagonist. It works by blocking the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile may help to reduce the reinforcing effects of drugs of abuse and may also help to reduce the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have potential applications in the treatment of obesity and related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in laboratory experiments. It has been shown to have potential side effects, such as hypothermia and locomotor impairment, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of research is the development of more selective dopamine D3 receptor antagonists that may have fewer side effects than 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. Another area of research is the investigation of the potential therapeutic applications of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in the treatment of obesity and related metabolic disorders. Finally, further research is needed to better understand the mechanism of action of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-bromobenzonitrile with 2-methylpropanoic acid in the presence of a catalyst to form 4-(2-methylpropanoyl)benzonitrile. This intermediate compound is then reacted with piperazine in the presence of a base to form the final product, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been studied for its potential use in the treatment of obesity and related metabolic disorders.
Eigenschaften
IUPAC Name |
4-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-5-3-14(11-17)4-6-15/h3-6,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYBFXHXCLTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)


![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)